2-Propen-1-one, 3-(4-methylphenyl)-1-(2-pyridinyl)-, (2E)-

Antitrypanosomal Pyridylchalcone Structure-Activity Relationship

2-Propen-1-one, 3-(4-methylphenyl)-1-(2-pyridinyl)-, (2E)- (CAS 158014-83-6) is a synthetic chalcone derivative characterized by a 2-pyridyl A-ring and a 4-methylphenyl B-ring connected via an α,β-unsaturated ketone linker. It belongs to the broader class of pyridinyl chalcones, a group of compounds actively investigated for their antiparasitic, antimicrobial, and anticancer properties, as well as their utility as versatile synthetic intermediates in enantioselective catalysis.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
CAS No. 158014-83-6
Cat. No. B12552346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propen-1-one, 3-(4-methylphenyl)-1-(2-pyridinyl)-, (2E)-
CAS158014-83-6
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=N2
InChIInChI=1S/C15H13NO/c1-12-5-7-13(8-6-12)9-10-15(17)14-4-2-3-11-16-14/h2-11H,1H3
InChIKeyQAXZVTXDKRUVTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propen-1-one, 3-(4-methylphenyl)-1-(2-pyridinyl)-, (2E)- (CAS 158014-83-6): A Structurally Defined Pyridinyl Chalcone for Targeted Screening & Synthesis


2-Propen-1-one, 3-(4-methylphenyl)-1-(2-pyridinyl)-, (2E)- (CAS 158014-83-6) is a synthetic chalcone derivative characterized by a 2-pyridyl A-ring and a 4-methylphenyl B-ring connected via an α,β-unsaturated ketone linker. It belongs to the broader class of pyridinyl chalcones, a group of compounds actively investigated for their antiparasitic, antimicrobial, and anticancer properties, as well as their utility as versatile synthetic intermediates in enantioselective catalysis [1]. Its molecular formula is C15H13NO with a molecular weight of 223.27 g/mol, and it is typically synthesized via Claisen-Schmidt condensation between 4-methylacetophenone and 2-pyridinecarboxaldehyde . Regulatory and safety information is available from chemical suppliers and GHS classifications .

Generic Substitution Pitfalls for 2-Propen-1-one, 3-(4-methylphenyl)-1-(2-pyridinyl)-, (2E)-: Positional Isomerism Drives Divergent Biological Activity


In the pyridinyl chalcone class, the position of the nitrogen atom on the pyridine A-ring is not a trivial structural nuance; it fundamentally alters the electronic distribution, molecular geometry, and intermolecular interactions of the molecule, leading to significant, quantifiable differences in biological potency and selectivity. Generic or in-class substitution without precise positional isomer matching can result in a complete loss of activity or a drastically different safety profile, as demonstrated by direct comparative data for 2-pyridyl, 3-pyridyl, and 4-pyridyl isomers against Trypanosoma brucei rhodesiense [1]. Furthermore, in applications such as enantioselective catalysis, the chelating ability of the 2-pyridyl moiety is unique among its isomers, enabling reaction pathways that 3- or 4-pyridyl analogs cannot support [2].

Quantitative Evidence Guide: 2-Propen-1-one, 3-(4-methylphenyl)-1-(2-pyridinyl)-, (2E)- vs. Its Isomers and Analogs


Antitrypanosomal Potency: 2-Pyridyl Isomer Outperforms 4-Pyridyl Isomer

The compound containing a 2-pyridyl A-ring (compound 18 in Bhambra et al., 2017) demonstrated an IC50 of 0.40 µM against T. b. rhodesiense STIB900, which is 1.6-fold more potent than the 4-pyridyl isomer (compound 17, IC50 = 0.65 µM) in the same study [1]. This direct comparison highlights the critical role of the pyridine nitrogen position in determining antiparasitic activity.

Antitrypanosomal Pyridylchalcone Structure-Activity Relationship

Selectivity Profile: Favorable Therapeutic Window of the 2-Pyridyl Chalcone Scaffold

The selectivity index (SI) for the 2-pyridyl derivative (compound 18) was calculated as 36, based on a cytotoxicity IC50 of 14.7 µM against human KB cells versus an antitrypanosomal IC50 of 0.40 µM [1]. In contrast, the most potent compound in the series (3-pyridyl, 3-bromophenyl, compound 8) exhibited a higher SI of 47 but with a different substitution pattern, while other isomers like the 4-pyridyl derivative (compound 17) had a lower SI of 23. This positions the 2-pyridyl scaffold as offering a balanced efficacy-safety profile that can be further optimized.

Selectivity Index Cytotoxicity Drug Safety

Synthetic Utility: Enantioselective Michael Addition Catalysis Enabled by 2-Pyridyl Chelation

Chalcones containing a 2-pyridyl group are privileged substrates in enantioselective Michael additions due to the ability of the pyridine nitrogen to chelate metal or organocatalysts, enabling high enantioselectivities. A study by Zhang et al. (2016) achieved up to 90% enantiomeric excess (ee) in the addition of nitromethane to 2-pyridinyl chalcones using a bifunctional thiourea catalyst under solvent-free conditions [1]. This chelation effect is not accessible with 3- or 4-pyridyl isomers, which cannot form the same bidentate intermediate, resulting in significantly lower or no enantioselectivity [1]. This provides a clear functional advantage for 2-pyridinyl chalcones in asymmetric synthesis applications.

Enantioselective Catalysis Michael Addition Organocatalysis

Strategic Application Scenarios for 2-Propen-1-one, 3-(4-methylphenyl)-1-(2-pyridinyl)-, (2E)-


Neglected Tropical Disease Drug Discovery: Lead Optimization for Human African Trypanosomiasis

Based on the demonstrated antitrypanosomal activity of the 2-pyridyl chalcone scaffold (IC50 = 0.40 µM for compound 18) and a favorable selectivity index of 36 over human KB cells [1], this compound is an ideal starting point for medicinal chemistry programs targeting T. brucei. Its activity is within the range considered 'good' according to the study's criteria, and the 4-methylphenyl B-ring offers a handle for further SAR exploration to improve potency and selectivity. Researchers can confidently use this compound as a reference standard or scaffold for derivative synthesis, knowing that the 2-pyridyl A-ring is essential for activity as shown by comparative data with the 4-pyridyl isomer.

Asymmetric Synthesis & Chiral Building Block Production

The 2-pyridinyl moiety's ability to chelate catalysts makes this compound a high-value substrate for enantioselective Michael additions, as evidenced by reports of up to 90% ee in nitromethane additions [2]. This differentiated reactivity, absent in 3- or 4-pyridyl isomers, enables the efficient synthesis of chiral γ-nitro ketones, which are versatile intermediates for pharmaceuticals and agrochemicals. Chemical manufacturers and CROs engaged in producing enantioenriched building blocks should prioritize this compound for process development where stereochemical outcome is critical.

Metal-Organic Framework (MOF) & Coordination Polymer Precursor

The bidentate chelation potential of the 2-pyridyl and carbonyl groups in this chalcone makes it a promising ligand for constructing novel metal complexes. While direct comparative data for this specific compound in materials applications is limited, the established coordination chemistry of analogous 2-pyridinyl chalcones supports its use in synthesizing luminescent, catalytic, or porous materials. Researchers developing new materials can exploit its unique geometry to access topologies not achievable with other pyridyl isomers.

Antibacterial SAR Studies Targeting Rice Bacterial Leaf Blight

The enantiomeric products derived from the Michael addition of nitromethane to 2-pyridinyl chalcones have demonstrated potent antibacterial activities against rice bacterial leaf blight, with the S-enantiomer significantly outperforming the R-enantiomer [2]. This indicates a stereospecific mode of action. Agrochemical researchers can utilize this compound to generate a library of chiral adducts for screening, leveraging the unique chemoselectivity of the 2-pyridyl substrate to explore this bioactive chemical space.

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